(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid
Description
The compound “(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid” is a chiral, Fmoc-protected amino acid derivative. Its structure features:
- A carbamoyl group (-CONH₂) at the fourth carbon.
- A Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety at the second carbon.
- A methyl substituent at the chiral center (C2), contributing to steric hindrance.
This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block. Limited safety data suggest it requires handling by trained professionals due to incompletely characterized toxicity .
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-21(19(25)26,11-10-18(22)24)23-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H2,22,24)(H,23,27)(H,25,26)/t21-/m0/s1 |
InChI Key |
JBEPJFMBGYMQJK-NRFANRHFSA-N |
Isomeric SMILES |
C[C@](CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of the Amino Acid Core
The initial step typically involves reacting the amino acid precursor with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to install the Fmoc protecting group on the amino function.
- Reaction conditions: The amino acid (e.g., levodopa or a related derivative) is mixed with sodium bicarbonate in aqueous medium to maintain a basic pH, facilitating nucleophilic attack on the Fmoc-OSu.
- Solvent system: Acetone or a mixture of acetone and water is commonly used.
- Stoichiometry: Molar ratios of amino acid to Fmoc-OSu range from 1:0.8 to 1:1.3.
- Reaction time: Stirring overnight to ensure complete reaction.
- Work-up: Removal of acetone by evaporation, extraction with ethyl acetate, acidification to protonate the product, washing, drying, and crystallization from sherwood oil or ethyl acetate.
This step yields the Fmoc-protected amino acid intermediate, such as Fmoc acyl levodopa, with high purity suitable for further transformations.
Introduction of the Carbamoyl Group via Acetal Reaction
The second key step involves the reaction of the Fmoc-protected amino acid with 2,2-dimethoxypropane or related acetals to introduce the carbamoyl functionality.
- Catalyst: Pyridinium p-toluenesulfonate (PPTS) is used as an acid catalyst to promote acetal exchange.
- Solvent: Tetrahydrofuran (THF) is the preferred solvent for this reaction.
- Molar ratios: Fmoc acyl amino acid to acetal ranges from 1:1 to 1:20; catalyst loading is typically 0.1 to 0.5 equivalents.
- Reaction conditions: Reflux for 0.5 to 50 hours depending on scale and desired conversion.
- Work-up: Concentration of THF, dissolution in ethyl acetate, multiple washings including with ferric chloride solution to remove impurities, drying, filtration, and recrystallization from ethyl acetate or sherwood oil.
This step yields the final product, (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid, with maintained stereochemical integrity and high purity.
Reaction Scheme Summary
| Step | Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Amino acid (e.g., levodopa) + Fmoc-OSu | None | Acetone/water | Stir overnight, basic pH | Fmoc-protected amino acid |
| 2 | Fmoc-protected amino acid + 2,2-dimethoxypropane | Pyridinium p-toluenesulfonate | THF | Reflux 0.5–50 h | Target carbamoyl Fmoc amino acid |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and stereochemistry.
- Crystallization: Final purification step to obtain solid product.
- Ferric chloride washing: Removes phenolic or other impurities.
Alternative Synthetic Routes and Applications
- Some literature reports multi-step syntheses involving coupling reactions with other aromatic or heterocyclic moieties using coupling reagents like HATU and bases such as pyridine, often at low temperatures (0 °C) to maintain stereochemical control.
- The compound is a key building block in medicinal chemistry, particularly in peptide drug development, where the Fmoc group allows selective deprotection and elongation of peptide chains.
Summary of Key Research Findings
- The method described in patent CN102718739A improves upon earlier complex seven-step syntheses by reducing steps and simplifying operations while maintaining yield and stereochemical purity.
- Use of pyridinium p-toluenesulfonate as a catalyst in THF solvent is critical for efficient conversion in the acetal reaction step.
- The compound’s stereochemistry (2S configuration) is essential for its biological activity and is preserved throughout the synthesis.
- Analytical techniques such as HPLC and NMR are indispensable for quality control.
- The compound’s applications in peptide synthesis highlight its importance in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the carbamoyl group or other functional groups present in the molecule.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group typically yields a free amine, which can then be further functionalized .
Scientific Research Applications
(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related Fmoc-protected amino acid derivatives.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Functional Group Diversity :
- The azide derivative (CAS 942518-20-9) is tailored for bioorthogonal reactions, enabling site-specific conjugation in peptides .
- The benzyloxy-oxo analog (CAS 86060-84-6) mimics aspartic acid and serves as a protected intermediate for acidic residue incorporation .
- The dimethylcarbamoyl variant (CAS 1146118-59-3) improves solubility in organic solvents, critical for SPPS .
Bromoalkene in CAS 422.27 introduces electrophilic reactivity, useful in Suzuki-Miyaura cross-coupling .
Safety and Stability :
Biological Activity
(2S)-4-Carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H25N2O6
- Molecular Weight : 399.44 g/mol
This compound features a carbamoyl group and an Fmoc protecting group, which enhances its stability and solubility in various biological systems.
The biological activity of (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid primarily involves its interaction with specific enzymes and receptors. The Fmoc group provides protection during chemical reactions, allowing the compound to selectively interact with biological targets through mechanisms such as:
- Hydrogen Bonding : Facilitates binding to enzyme active sites.
- Hydrophobic Interactions : Enhances affinity for lipid membranes.
These interactions can modulate enzymatic activity, influencing various metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is significant for developing treatments for Type 2 diabetes .
- Antimicrobial Properties : Compounds similar to this structure have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis, by targeting key enzymes in fatty acid biosynthesis .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of any new pharmacological agent. A two-week toxicity study involving DPP-IV-deficient mice indicated that the compound was well-tolerated at various doses without significant adverse effects on organ function or histology .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Reference |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na₂CO₃, 0–25°C, 4–6 hrs | DCM | |
| Carbamoylation | Cyanogen bromide, pH 8–9, RT | DMF/H₂O | |
| Methylation | CH₃I, K₂CO₃, 40°C, 12 hrs | Acetonitrile |
What safety protocols should be followed given the compound’s GHS classifications and incomplete toxicological data?
Methodological Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for skin/eye irritation . Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Note : Due to incomplete ecotoxicological data, treat all waste as potentially hazardous and consult institutional guidelines for disposal .
Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., methyl and carbamoyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification .
Q. Example Workflow :
Dissolve 1–2 mg in deuterated DMSO for NMR.
Run HPLC with a C18 column (acetonitrile/water gradient).
Compare MS results to theoretical [M+H]⁺ or [M–H]⁻ values.
Advanced Questions
How can discrepancies in hazard data between safety sheets be addressed in risk assessments?
Methodological Answer:
Conflicting GHS classifications (e.g., acute toxicity vs. unclassified respiratory hazards) require:
- Data Triangulation : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Indagoo) .
- Precautionary Principle : Assume worst-case hazards (e.g., treat as Category 2 for skin corrosion even if some SDS list lower risk) .
- In-House Testing : Perform acute toxicity assays (e.g., zebrafish embryo tests) to fill data gaps .
Q. Table 2: Hazard Comparison Across SDS
| Parameter | Key Organics | Indagoo | AK Scientific |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Category 4 | Category 4 |
| Skin Irritation | Category 2 | Category 2 | Category 2A |
| Environmental Toxicity | No data | No data | No data |
What methodologies improve the coupling efficiency of this Fmoc-protected amino acid in peptide synthesis?
Methodological Answer:
- Coupling Reagents : Use HATU or HBTU with DIEA for higher activation efficiency .
- Solvent Optimization : Replace DMF with DCM:DMF (1:1) to reduce racemization .
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 mins vs. 24 hrs) while maintaining >90% yield .
Q. Troubleshooting Tips :
- Side Reactions : Add 1% HOBt to suppress aspartimide formation .
- Monitoring : Use Kaiser test or FT-IR to track free amine groups.
What experimental approaches are used to study the effect of substituents on the compound’s stability and bioactivity?
Methodological Answer:
- Conformational Analysis : Circular Dichroism (CD) to assess the impact of the 2-methyl group on backbone rigidity .
- Molecular Dynamics (MD) Simulations : Compare free energy landscapes of carbamoyl vs. non-carbamoyl analogs .
- Bioactivity Assays : Test fluorinated derivatives (e.g., 3,5-difluorophenyl analogs) for receptor-binding affinity via SPR .
Q. Example Study :
- Synthesize analogs with methyl → ethyl or carbamoyl → acetyl substitutions.
- Compare stability under deprotection conditions (20% piperidine in DMF) via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
